molecular formula C17H16ClNO3S3 B11443230 5-(Butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole

5-(Butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole

Cat. No.: B11443230
M. Wt: 414.0 g/mol
InChI Key: PVUHNEVUNLCMRQ-UHFFFAOYSA-N
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Description

5-(Butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole is a complex organic compound that belongs to the oxazole family This compound is characterized by the presence of a butylthio group, a chlorophenylsulfonyl group, and a thiophenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Butylthio Group: The butylthio group can be introduced via nucleophilic substitution reactions using butylthiol and a suitable leaving group.

    Attachment of the Chlorophenylsulfonyl Group: This step involves the sulfonylation of the oxazole ring with 4-chlorobenzenesulfonyl chloride in the presence of a base.

    Incorporation of the Thiophenyl Group: The thiophenyl group can be added through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole can undergo various chemical reactions, including:

    Oxidation: The butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chlorophenylsulfonyl group can be reduced to a chlorophenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, organometallic reagents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Chlorophenyl derivatives.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

5-(Butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the butylthio, chlorophenylsulfonyl, and thiophenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole
  • 5-(Ethylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole
  • 5-(Propylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole

Uniqueness

5-(Butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole is unique due to the presence of the butylthio group, which can impart different chemical and biological properties compared to its methyl, ethyl, and propyl analogs. This uniqueness can be exploited in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H16ClNO3S3

Molecular Weight

414.0 g/mol

IUPAC Name

5-butylsulfanyl-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole

InChI

InChI=1S/C17H16ClNO3S3/c1-2-3-10-24-17-16(19-15(22-17)14-5-4-11-23-14)25(20,21)13-8-6-12(18)7-9-13/h4-9,11H,2-3,10H2,1H3

InChI Key

PVUHNEVUNLCMRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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